molecular formula C23H27N3O2 B11323719 N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-tert-butylphenoxy)propanamide

N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-tert-butylphenoxy)propanamide

Cat. No.: B11323719
M. Wt: 377.5 g/mol
InChI Key: LKUIYPBCUWJRIN-UHFFFAOYSA-N
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Description

N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-tert-butylphenoxy)propanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-tert-butylphenoxy)propanamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone.

    Benzylation: The pyrazole ring is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.

    Coupling with 4-tert-butylphenol: The benzylated pyrazole is reacted with 4-tert-butylphenol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-tert-butylphenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or tert-butyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-tert-butylphenoxy)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-tert-butylphenoxy)propanamide is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and selectivity compared to similar compounds.

Properties

Molecular Formula

C23H27N3O2

Molecular Weight

377.5 g/mol

IUPAC Name

N-(2-benzylpyrazol-3-yl)-2-(4-tert-butylphenoxy)propanamide

InChI

InChI=1S/C23H27N3O2/c1-17(28-20-12-10-19(11-13-20)23(2,3)4)22(27)25-21-14-15-24-26(21)16-18-8-6-5-7-9-18/h5-15,17H,16H2,1-4H3,(H,25,27)

InChI Key

LKUIYPBCUWJRIN-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=NN1CC2=CC=CC=C2)OC3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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